molecular formula C8H6FIO2 B2786466 5-Fluoro-2-iodo-3-methylbenzoic acid CAS No. 1415764-25-8

5-Fluoro-2-iodo-3-methylbenzoic acid

Cat. No.: B2786466
CAS No.: 1415764-25-8
M. Wt: 280.037
InChI Key: PAZAVFQHUJMVOF-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-3-methylbenzoic acid: is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-methylbenzoic acid typically involves the introduction of fluorine and iodine atoms onto a methylbenzoic acid precursor. One common method is the halogenation of 3-methylbenzoic acid, followed by selective fluorination and iodination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodo-3-methylbenzoic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzoic acids on biological systems. It may also be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Fluoro-2-iodo-3-methylbenzoic acid is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-fluoro-2-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAVFQHUJMVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415764-25-8
Record name 5-fluoro-2-iodo-3-methylbenzoic acid
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